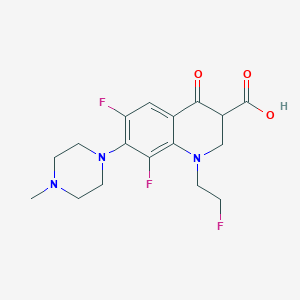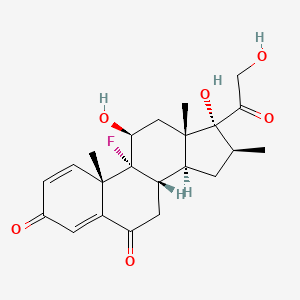
6-Keto Betamethasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Keto Betamethasone is a synthetic corticosteroid derived from betamethasone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Keto Betamethasone typically involves the oxidation of betamethasone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position of the steroid nucleus . The reaction conditions often require careful temperature control and the use of solvents like acetone or dichloromethane to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biotransformations and enzymatic processes to achieve the desired modifications. The starting material is often diosgenin, a naturally occurring steroid sapogenin, which undergoes a series of chemical transformations to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Keto Betamethasone undergoes various chemical reactions, including:
Oxidation: Introduction of the keto group at the 6th position.
Reduction: Conversion of the keto group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups at different positions on the steroid nucleus
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of betamethasone, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
6-Keto Betamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of topical creams, ointments, and other pharmaceutical products .
Mecanismo De Acción
6-Keto Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
6-Keto Betamethasone is compared with other corticosteroids such as:
Betamethasone: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone: A stereoisomer of betamethasone with similar pharmacological properties.
Prednisolone: Another corticosteroid with a slightly different structure and potency .
Uniqueness
This compound is unique due to the presence of the keto group at the 6th position, which enhances its anti-inflammatory and immunosuppressive properties compared to its parent compound .
Conclusion
This compound is a valuable synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its unique chemical structure and wide range of applications in scientific research, medicine, and industry make it an important compound in the field of corticosteroid chemistry.
Propiedades
Fórmula molecular |
C22H27FO6 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
NBDQTCDZBJJKSK-LJZZTJPRSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


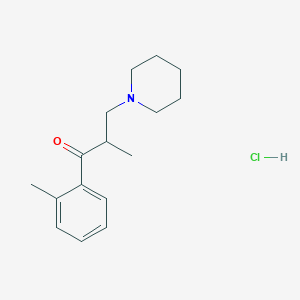
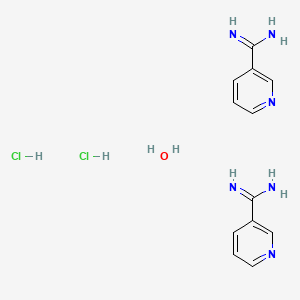

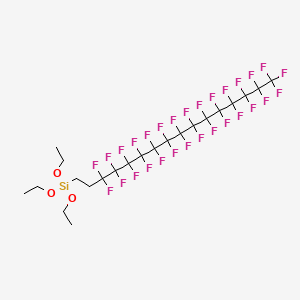

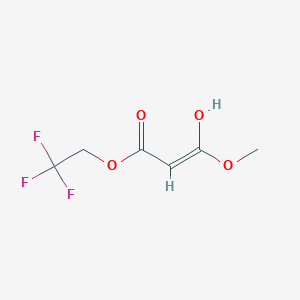
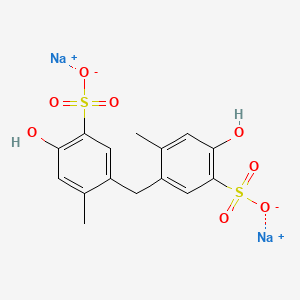
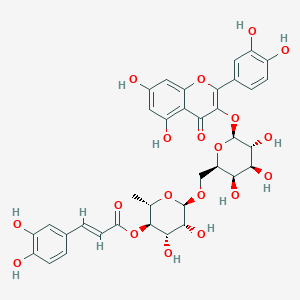
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
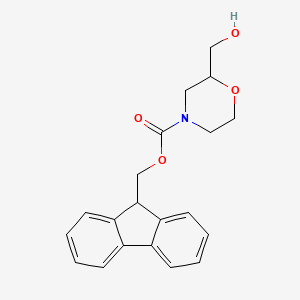
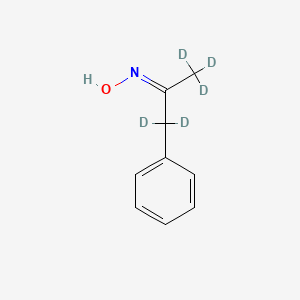
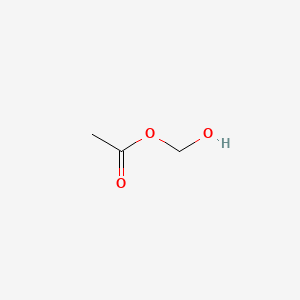
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
